molecular formula C7H9Br2NO B3028370 4-Bromo-2-(hydroxymethyl)-5-methylpyridine Hydrobromide CAS No. 1956369-83-7

4-Bromo-2-(hydroxymethyl)-5-methylpyridine Hydrobromide

Cat. No.: B3028370
CAS No.: 1956369-83-7
M. Wt: 282.96
InChI Key: RYMLVZFLCNVLPT-UHFFFAOYSA-N
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Description

4-Bromo-2-(hydroxymethyl)-5-methylpyridine Hydrobromide is a chemical compound with significant importance in various scientific fields It is a derivative of pyridine, characterized by the presence of a bromine atom, a hydroxymethyl group, and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(hydroxymethyl)-5-methylpyridine Hydrobromide typically involves the bromination of 2-(hydroxymethyl)-5-methylpyridine. The reaction is carried out using bromine or a brominating agent such as pyridine hydrobromide perbromide under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. The reaction conditions, including temperature, solvent, and concentration of reagents, are optimized to achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(hydroxymethyl)-5-methylpyridine Hydrobromide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium thiolate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: 4-Carboxy-2-(hydroxymethyl)-5-methylpyridine.

    Reduction: 2-(Hydroxymethyl)-5-methylpyridine.

    Substitution: 4-Methoxy-2-(hydroxymethyl)-5-methylpyridine.

Scientific Research Applications

4-Bromo-2-(hydroxymethyl)-5-methylpyridine Hydrobromide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(hydroxymethyl)-5-methylpyridine Hydrobromide involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in hydrophobic interactions with target molecules, influencing their biological activity and function .

Comparison with Similar Compounds

  • 4-Bromo-2-(hydroxymethyl)phenol
  • 2-Bromo-5-methylpyridine
  • 4-Methyl-2-(hydroxymethyl)pyridine

Comparison: 4-Bromo-2-(hydroxymethyl)-5-methylpyridine Hydrobromide is unique due to the presence of both a bromine atom and a hydroxymethyl group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 4-Bromo-2-(hydroxymethyl)phenol lacks the methyl group, which can significantly alter its chemical properties and applications .

Properties

IUPAC Name

(4-bromo-5-methylpyridin-2-yl)methanol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.BrH/c1-5-3-9-6(4-10)2-7(5)8;/h2-3,10H,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMLVZFLCNVLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N=C1)CO)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956369-83-7
Record name 2-Pyridinemethanol, 4-bromo-5-methyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956369-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-(hydroxymethyl)-5-methylpyridine Hydrobromide
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4-Bromo-2-(hydroxymethyl)-5-methylpyridine Hydrobromide
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4-Bromo-2-(hydroxymethyl)-5-methylpyridine Hydrobromide
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4-Bromo-2-(hydroxymethyl)-5-methylpyridine Hydrobromide
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4-Bromo-2-(hydroxymethyl)-5-methylpyridine Hydrobromide
Reactant of Route 6
4-Bromo-2-(hydroxymethyl)-5-methylpyridine Hydrobromide

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